Product packaging for Glu-selenocystathionine(Cat. No.:CAS No. 59935-52-3)

Glu-selenocystathionine

Cat. No.: B1220731
CAS No.: 59935-52-3
M. Wt: 398.3 g/mol
InChI Key: POUZOIPGAASHFN-AJTLONOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-selenocystathionine is a naturally occurring selenium-containing compound, specifically identified as a γ-glutamyl derivative of selenocystathionine, which was first isolated from the nuts of the Lecythis minor (monkeypot) tree . This compound is part of the broader family of selenoamino acids and plays a role in the unique metabolic pathways of selenium. In biological systems, selenocystathionine itself is a key intermediate in the trans-selenation pathway, which is responsible for the metabolism of organic selenium compounds like selenomethionine into selenocysteine, the 21st amino acid incorporated into selenoproteins . Research into compounds like this compound provides valuable insights into selenium cycling in nature and its assimilation in biological organisms. The study of such selenospecies is crucial for understanding selenium's essential role in human health, where it functions as a critical component of selenoproteins involved in antioxidant defense, thyroid hormone metabolism, and redox signaling . As a research chemical, this compound is a tool for advancing studies in analytical chemistry, plant biochemistry, and the molecular mechanisms of selenium in the diet. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O7Se B1220731 Glu-selenocystathionine CAS No. 59935-52-3

Properties

CAS No.

59935-52-3

Molecular Formula

C12H21N3O7Se

Molecular Weight

398.3 g/mol

IUPAC Name

(8S)-2,8-diamino-4-(2-amino-2-carboxyethyl)selanyl-5-oxononanedioic acid

InChI

InChI=1S/C12H21N3O7Se/c13-5(10(17)18)1-2-8(16)9(3-6(14)11(19)20)23-4-7(15)12(21)22/h5-7,9H,1-4,13-15H2,(H,17,18)(H,19,20)(H,21,22)/t5-,6?,7?,9?/m0/s1

InChI Key

POUZOIPGAASHFN-AJTLONOZSA-N

SMILES

C(CC(=O)C(CC(C(=O)O)N)[Se]CC(C(=O)O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)C(CC(C(=O)O)N)[Se]CC(C(=O)O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)C(CC(C(=O)O)N)[Se]CC(C(=O)O)N)C(C(=O)O)N

Synonyms

gamma-glutamylselenocystathionine
Glu-selenocystathionine
glutamylselenocystathionine

Origin of Product

United States

Metabolic Transformations and Fate of Glu Selenocystathionine

Downstream Metabolites of Selenocystathionine (B1218740)/Glu-selenocystathionine

The metabolic journey of γ-glutamyl-selenocystathionine involves several key enzymatic steps that lead to the formation of various downstream metabolites. These transformations are crucial for either incorporating selenium into functional selenoproteins or preparing it for elimination from the body.

The initial step in the metabolism of γ-glutamyl-selenocystathionine often involves the removal of the γ-glutamyl group by the enzyme γ-glutamyltranspeptidase. ecmdb.cabovinedb.ca This reaction yields selenocystathionine. Subsequently, selenocystathionine is a substrate for the enzyme cystathionine (B15957) γ-lyase, which cleaves it to produce selenocysteine (B57510), ammonia, and 2-ketobutyric acid. google.com

Alternatively, selenocystathionine can be acted upon by cystathionine β-synthase, which catalyzes its conversion to selenohomocysteine. encyclopedia.pubnih.gov This pathway is analogous to the transsulfuration pathway in sulfur metabolism. basicmedicalkey.com Selenohomocysteine can then be converted to selenomethionine (B1662878). encyclopedia.pub

The conversion of selenocystathionine is a critical juncture, directing selenium towards either the synthesis of selenocysteine for incorporation into selenoproteins or towards other metabolic fates. google.comnih.gov Selenocysteine is the key form of selenium required for the synthesis of selenoproteins, which play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function. mdpi.comwho.intnih.gov

Key Enzymatic Conversions:

Precursor Enzyme Product(s)
γ-Glutamyl-selenocystathionine γ-Glutamyltranspeptidase Selenocystathionine
Selenocystathionine Cystathionine γ-lyase Selenocysteine, Ammonia, 2-Ketobutyric acid
Selenocystathionine Cystathionine β-synthase Selenohomocysteine
Selenohomocysteine Methionine Synthase Selenomethionine

When selenium intake exceeds the immediate requirements for selenoprotein synthesis, the excess selenium is metabolized into excretory forms, including selenosugars. oup.comoup.com While the direct conversion of γ-glutamyl-selenocystathionine to selenosugars is not fully elucidated, its downstream metabolites, particularly selenide (B1212193) derived from selenocysteine, are precursors for selenosugar synthesis. basicmedicalkey.com

The formation of selenosugars is considered a detoxification pathway. mdpi.com These water-soluble compounds, such as 1β-methylseleno-N-acetyl-D-galactosamine, are readily excreted in the urine. basicmedicalkey.commdpi.com Studies in rats have shown that at higher selenium intakes, selenosugars become the predominant form of water-soluble selenium in the liver. oup.com The presence of selenosugars has been detected in the urine of mammals, indicating their role as excretory end products. mdpi.com

Another significant detoxification and excretion route for excess selenium is the formation of volatile selenium compounds, most notably dimethylselenide. nih.govpreprints.org This process of methylation occurs primarily in the liver and involves the sequential addition of methyl groups to hydrogen selenide, a key intermediate derived from the breakdown of selenocysteine. nih.govpreprints.org

The methylation pathway proceeds from hydrogen selenide to methylselenol, then to dimethylselenide, and finally to the trimethylselenonium (B1202040) ion. preprints.org Dimethylselenide is a volatile compound that can be excreted through the breath, giving it a characteristic garlic-like odor. epa.gov The trimethylselenonium ion is a non-volatile, water-soluble compound excreted in the urine. preprints.org This methylation process is a crucial mechanism for maintaining selenium homeostasis and preventing toxicity from high selenium exposure. preprints.orgjst.go.jp The production of volatile selenium compounds is also a detoxification strategy employed by microorganisms and plants in high-selenium environments. researchgate.netnih.gov

Interrelationship with Sulfur Metabolism Pathways

Due to the chemical similarities between selenium and sulfur, their metabolic pathways are closely intertwined. nih.govmdpi.com Selenium compounds, including γ-glutamyl-selenocystathionine and its metabolites, often serve as substrates for enzymes that typically act on their sulfur analogs. mdpi.comoup.com

The transsulfuration pathway, which converts methionine to cysteine, is a prime example of this overlap. The selenium counterparts, selenomethionine and selenocysteine, are processed by the same enzymes, such as cystathionine β-synthase and cystathionine γ-lyase. basicmedicalkey.comnih.gov This competition between selenium and sulfur compounds for the same enzymatic machinery means that the metabolic flux of selenium can be influenced by the availability of sulfur amino acids. oup.com For instance, the conversion of selenate (B1209512) to selenite (B80905) is analogous to the reduction of sulfate, and both processes can be catalyzed by the same enzymes in plants. mdpi.com This metabolic crosstalk has implications for both the nutritional essentiality and the potential toxicity of selenium, as high levels of selenium can interfere with normal sulfur metabolism. nih.govmdpi.com

Regulatory Aspects of Selenometabolite Flux

The flow of selenium through its various metabolic pathways is tightly regulated to ensure an adequate supply for the synthesis of essential selenoproteins while avoiding the accumulation of toxic intermediates. nih.govannualreviews.organnualreviews.org This regulation occurs at multiple levels, from cellular uptake to the synthesis and degradation of selenoproteins, and finally to the excretion of excess selenium. researchgate.net

A key regulatory point is the synthesis of selenocysteine, the form in which selenium is incorporated into selenoproteins. nih.govmdpi.com The synthesis of selenoproteins is prioritized, especially under conditions of limited selenium availability, creating a "selenoprotein hierarchy." nih.govannualreviews.org The liver plays a central role in this regulation, producing selenoprotein P (SePP1) for distribution to other tissues. nih.govannualreviews.org

Occurrence and Biological Distribution of Glu Selenocystathionine

In Selenium-Accumulating Plants (Hyperaccumulators and Accumulators)

Glu-selenocystathionine, more formally known as γ-L-glutamyl-Se-cystathionine, is a significant non-protein selenoamino acid found in plants that have the capacity to accumulate high concentrations of selenium from the soil. cabidigitallibrary.orgbasicmedicalkey.com These plants, categorized as hyperaccumulators and accumulators, utilize specific metabolic pathways to detoxify and store selenium, and this compound is one of several key compounds in this process. mdpi.comcambridge.org Its formation helps prevent the toxic, non-specific incorporation of selenoamino acids into proteins. basicmedicalkey.commdpi.com

The presence of γ-glutamyl derivatives of selenium compounds is a characteristic feature of selenium-accumulator plants. cambridge.org Research has identified this compound and related compounds in species belonging to the Fabaceae (legume family) and Brassicaceae (mustard family). mdpi.comdoi.orgfrontiersin.org

Notable examples include:

Astragalus species (Fabaceae): Various species within the Astragalus genus are well-documented selenium hyperaccumulators. While compounds like Se-methylselenocysteine and its γ-glutamyl derivative are often predominant, the metabolic pathways present in these plants facilitate the synthesis of a range of non-protein selenoamino acids, including γ-glutamyl-selenocystathionine. basicmedicalkey.comoup.comannualreviews.orgnih.gov

Stanleya species (Brassicaceae): Plants in the Stanleya genus, such as Stanleya pinnata (prince's plume), are also known hyperaccumulators. doi.orgnih.gov Studies have detected selenocystathionine (B1218740), the direct precursor to this compound, as a significant selenium species in their tissues. researchgate.netnih.govresearchgate.net For instance, analysis of S. pinnata leaves revealed that alongside the major compound methylselenocysteine (B1596266) (88%), selenocystathionine constituted about 12% of the selenium compounds in the leaf edges. nih.govresearchgate.netnih.gov

Table 1: Presence of this compound Precursors in Selenium Hyperaccumulator Plant Families

Family Genus Species Detected Selenium Compound
Fabaceae Astragalus A. bisulcatus γ-glutamyl-Se-methylselenocysteine, Selenocystathionine nih.govoup.com

In selenium hyperaccumulators, selenium is not uniformly distributed throughout the plant. There is a distinct pattern of tissue-specific sequestration, which is part of the plant's tolerance mechanism. 193.16.218 Organic selenium compounds are often concentrated in the outer parts of the plant, which may serve as a defense against herbivores. nih.govmdpi.com

Leaves: In the hyperaccumulator Stanleya pinnata, selenocystathionine (the precursor to this compound) was found to be highly concentrated near the leaf edge and surface, specifically within epidermal cells. nih.govnih.gov In one study, selenocystathionine accounted for 12% of the seleno-compounds inside the leaf edges. nih.govnih.govtandfonline.com

Seeds: Selenium is often remobilized from older leaves to reproductive organs. plos.org While γ-glutamyl-Se-methylselenocysteine is a major storage form in the seeds of Astragalus bisulcatus, studies of Stanleya pinnata seeds have specifically detected selenocystathionine. researchgate.netplos.org This suggests that γ-glutamyl derivatives like this compound or their precursors are important for selenium storage and transfer to the next generation. plos.org

Roots: The roots of hyperaccumulators like A. bisulcatus and S. pinnata primarily contain organic C-Se-C compounds, a category that includes selenocystathionine and its derivatives. oup.commdpi.com

In Fungi and Yeast (e.g., Se-rich yeast)

Selenium-enriched yeast, typically Saccharomyces cerevisiae, is produced by growing the yeast in a selenium-rich medium. wikipedia.org The yeast cells metabolize inorganic selenium and incorporate it into organic forms. mdpi.comnih.gov The primary organic selenium compound found in this yeast is selenomethionine (B1662878). nih.gov However, other selenoamino acids and their derivatives are also synthesized. researchgate.net

The metabolic pathways in yeast can convert selenomethionine to selenocysteine (B57510) via selenocystathionine as an intermediate. nih.gov From there, further transformations can lead to compounds like γ-glutamyl-Se-methylselenocysteine. nih.gov Therefore, while not a primary product, selenocystathionine and its γ-glutamyl derivative are part of the metabolic network for selenium in yeast. wikipedia.orgnih.gov One proposed pathway involves the conversion of homoselenocysteine to selenocystathionine, which is then further metabolized. wikipedia.org

In Animal Systems (as intermediate or transient metabolite)

In animal systems, this compound is not a stored compound but appears as a transient intermediate in the metabolism of other seleno-compounds. cabidigitallibrary.org Animals cannot synthesize γ-glutamyl-selenocystathionine directly. cabidigitallibrary.org Instead, when selenomethionine is ingested from dietary sources, it can enter the transsulfuration pathway, which is analogous to sulfur metabolism. annualreviews.org In this pathway, selenomethionine is converted to selenocysteine, with selenocystathionine being a necessary, short-lived intermediate. annualreviews.orgresearchgate.net This metabolic conversion allows the selenium from dietary selenomethionine to be used for the synthesis of essential selenoproteins. nih.govresearchgate.net The detection of selenocystathionine has been noted in the metabolic pathways of livestock and other animals. nih.govresearchgate.netebi.ac.uk

Subcellular Localization

In hyperaccumulator plants, organic selenium compounds are preferentially stored in the vacuoles of epidermal cells, which can include leaf hairs (trichomes). 193.16.218nih.gov In Astragalus bisulcatus, for example, γ-glutamyl-MeSeCys (a related compound) is sequestered in the leaf trichomes. nih.govoup.com Similarly, in Stanleya pinnata, high concentrations of selenium are found in epidermal cells. nih.gov This sequestration within the vacuole of peripheral cells is a key tolerance mechanism. oup.comnih.gov Given that this compound is a non-protein amino acid involved in detoxification and storage, it is highly probable that it is also localized within the vacuoles of epidermal cells, consistent with the plant's strategy to isolate these compounds.

Enzymology of Glu Selenocystathionine Metabolism

Enzymes Involved in Biosynthesis

The biosynthesis of γ-glutamyl-selenocystathionine is a multi-step process that begins with the incorporation of inorganic selenium into an amino acid framework, followed by a series of enzymatic modifications. While animals are not known to synthesize γ-glutamyl-selenocystathionine, plants, particularly selenium-accumulator species, have this capability. cabidigitallibrary.org

Cystathionine (B15957) Beta-Synthase (CBS) Homologs

Cystathionine Beta-Synthase (CBS), a key enzyme in the transsulfuration pathway, plays a crucial role in the synthesis of selenocystathionine (B1218740), the direct precursor to γ-glutamyl-selenocystathionine. nih.govwikipedia.org In the trans-selenation pathway, CBS catalyzes the condensation of selenohomocysteine with serine to form selenocystathionine. basicmedicalkey.comfrontiersin.org This reaction is analogous to its canonical function of producing cystathionine from homocysteine and serine. wikipedia.orgplos.org

Research has demonstrated the efficiency of CBS in utilizing selenium-containing substrates. One study found that when selenohomocysteine and serine were incubated with CBS, selenocystathionine was synthesized at a rate that was 69% of that for the synthesis of its sulfur analog, cystathionine. researchgate.net This indicates that selenohomocysteine is a viable substrate for CBS, facilitating the entry of selenium into this metabolic route. The human CBS enzyme is a tetramer that uses pyridoxal-5'-phosphate (PLP) as a cofactor and is allosterically activated by S-adenosyl-L-methionine (SAM). wikipedia.orgnih.gov

EnzymeSubstratesProductRelative Reaction RateOrganism/System
Cystathionine Beta-Synthase (CBS)Selenohomocysteine + SerineSelenocystathionine69% of cystathionine synthesisIn vitro study researchgate.net
Cystathionine Beta-Synthase (CBS)Homocysteine + SerineCystathionine100% (Reference)In vitro study researchgate.net

Cystathionine Gamma-Lyase (CGL) Homologs

Following the synthesis of selenocystathionine by CBS, Cystathionine Gamma-Lyase (CGL), also known as cystathionase, is involved in the subsequent step of the trans-selenation pathway. nih.gov However, in the context of selenocystathionine biosynthesis leading to other compounds, CGL's primary role is often seen in its degradation to selenocysteine (B57510). CGL catalyzes the α,γ-elimination of selenocystathionine to produce selenocysteine, ammonia, and 2-oxobutanoate. researchgate.netmedchemexpress.com

Studies have shown that CGL is significantly more active with the selenium-containing substrate compared to its sulfur counterpart. The rate of the CGL-catalyzed elimination of selenocystathionine has been observed to be approximately three times higher than that of cystathionine elimination. researchgate.net This high efficiency underscores the enzyme's capacity to process seleno-amino acids. Like CBS, CGL is a PLP-dependent enzyme. medchemexpress.comhmdb.ca

EnzymeSubstrateProductsRelative Reaction RateOrganism/System
Cystathionine Gamma-Lyase (CGL)SelenocystathionineSelenocysteine + NH₃ + 2-Oxobutanoate~300% of cystathionine eliminationIn vitro study researchgate.net
Cystathionine Gamma-Lyase (CGL)CystathionineCysteine + NH₃ + 2-Oxobutanoate100% (Reference)In vitro study researchgate.net

Cystathionine Synthase

In plants, the initial incorporation of inorganic selenium into an amino acid occurs via enzymes analogous to those in sulfur metabolism. Selenide (B1212193) (Se²⁻) reacts with O-acetylserine (OAS) to form selenocysteine. cabidigitallibrary.org This reaction is catalyzed by cysteine synthase (also known as O-acetylserine (thiol) lyase), which exhibits a higher affinity for selenide than for sulfide. cabidigitallibrary.org The selenocysteine can then be converted to selenohomocysteine, which serves as a substrate for Cystathionine Beta-Synthase to produce selenocystathionine. basicmedicalkey.com Therefore, while not directly named "cystathionine synthase," cysteine synthase is a critical upstream enzyme in the pathway that ultimately leads to the formation of the selenocystathionine backbone in plants.

The synthesis of γ-glutamyl-selenocystathionine itself requires a final glutamylation step. This is likely carried out by a γ-glutamylcysteine synthetase or a similar enzyme that conjugates a glutamate (B1630785) residue to the selenocystathionine molecule. biointerfaceresearch.com This step is particularly noted in selenium-accumulating plants where γ-glutamylated seleno-compounds are found in significant quantities. cabidigitallibrary.orgashs.org

Other Relevant Enzymes (e.g., Selenocysteine Methyltransferase for related compounds)

While not directly involved in the synthesis of γ-glutamyl-selenocystathionine, Selenocysteine Methyltransferase (SMT) is a relevant enzyme in selenium metabolism, particularly in selenium-hyperaccumulator plants. mdpi.com SMT catalyzes the methylation of selenocysteine to produce Se-methylselenocysteine (MeSeCys). mdpi.com This pathway represents a detoxification route, as it shunts selenocysteine away from non-specific incorporation into proteins, which can be toxic. basicmedicalkey.com The resulting MeSeCys can be further metabolized, including conversion to γ-glutamyl-Se-methylselenocysteine, a compound structurally related to γ-glutamyl-selenocystathionine. cabidigitallibrary.orgashs.org

Enzymes Involved in Degradation/Transformation

The breakdown of selenium-containing amino acids is a critical process for recycling selenium and managing its cellular levels.

Selenocysteine Lyase (SL) and Beta-Lyases

Selenocysteine Lyase (SCL), also referred to as selenocysteine β-lyase, is a key enzyme in the degradation of selenocysteine. mdpi.comnih.gov It specifically catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium in the form of selenide (H₂Se). mdpi.comnih.govwikipedia.org This reaction is crucial for providing a source of selenium for the synthesis of new selenoproteins. nih.gov SCL is a PLP-dependent enzyme that functions as a homodimer in mammals. mdpi.comnih.gov

Other β-lyases also exhibit activity towards seleno-amino acids. For instance, β-lyase activity in liver supernatants has been shown to convert Se-methylselenocysteine to methylselenol. nih.govresearchgate.net Furthermore, studies on intestinal bacteria have revealed that various β-lyases are capable of cleaving selenocysteine derivatives, highlighting their role in the metabolism of dietary seleno-compounds. mdpi.com There is also evidence that certain β-lyases can act on γ-glutamyl-cysteine conjugates, suggesting a potential mechanism for the degradation of γ-glutamyl-selenocystathionine, where the γ-glutamyl group would first be removed, followed by the action of a β-lyase on the resulting selenocystathionine or its derivatives. mdpi.com

Enzyme FamilySpecific Enzyme ExampleSubstrate(s)ProductsKey Function
LyasesSelenocysteine Lyase (SCL)L-SelenocysteineL-Alanine + Selenide (H₂Se)Selenium recycling from selenoprotein degradation nih.gov
Beta-LyasesLiver β-lyaseSe-methylselenocysteineMethylselenolMetabolism of methylated seleno-amino acids nih.govresearchgate.net
Beta-LyasesYeast β-lyaseγ-Glutamyl-Cysteine ConjugatesPolyfunctional ThiolsRelease of volatile compounds from precursors mdpi.com

D-selenocystine alpha, beta-lyase (in bacteria)

A novel enzyme, D-selenocystine α,β-lyase, has been identified and characterized from the extracts of anaerobic bacteria, specifically Clostridium sticklandii and Clostridium sporogenes. nih.govasm.org This enzyme plays a crucial role in the metabolism of D-selenocystine, the oxidized dimer of D-selenocysteine. The primary function of D-selenocystine α,β-lyase is to catalyze the α,β-elimination of D-selenocystine, which results in the production of pyruvate, ammonia, and elemental selenium. nih.govvulcanchem.com

The enzyme from C. sticklandii has been purified to homogeneity and has a molecular weight of approximately 74,000 daltons. nih.govasm.org It is a dimeric protein, composed of two identical subunits, each with a molecular weight of 35,000 daltons. nih.govasm.org The enzyme exhibits optimal activity at a pH of 8.0. asm.org

Beyond its primary elimination activity, D-selenocystine α,β-lyase also demonstrates versatility by catalyzing β-replacement reactions. nih.govvulcanchem.com It can facilitate a reaction between D-selenocystine and a thiol, leading to the formation of S-substituted D-cysteine. nih.govasm.org Notably, L-selenohomocysteine can act as a substituent donor in this β-replacement reaction, which results in the synthesis of selenocystathionine. nih.govebi.ac.uk This indicates a potential role for the enzyme in the interconversion of selenium and sulfur amino acids within these bacterial species. vulcanchem.com

Enzyme Characterization Studies (Substrate Specificity, Cofactor Requirements)

Detailed characterization of D-selenocystine α,β-lyase from Clostridium sticklandii has provided significant insights into its function and mechanism.

Cofactor Requirements: The activity of D-selenocystine α,β-lyase is dependent on the presence of pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govasm.orgnih.gov This vitamin B6 derivative is essential for the enzyme's catalytic functions. ebi.ac.uknih.gov

Substrate Specificity: The enzyme exhibits a defined range of substrate specificity. It actively catalyzes the α,β-elimination of D-selenocystine. nih.govasm.org In addition to its primary substrate, the enzyme also acts on several other compounds.

The following table details the relative activity of D-selenocystine α,β-lyase with various substrates.

SubstrateRelative Activity (%)
D-Selenocystine100
D-Cystine91
meso-Lanthionine56
D-Lanthionine31
D-Cysteine21

Conversely, a number of related compounds are not substrates for the enzyme, indicating a high degree of stereospecificity and chemical selectivity. These inert compounds include D-selenocysteine, D-serine, DL-selenohomocystine, and L-amino acids. nih.govasm.orgebi.ac.uk

Analytical Methodologies for Speciation and Quantification

Chromatographic Techniques for Selenium Speciation

Chromatography is a fundamental analytical technique for the separation of chemical species. In the context of selenium analysis, and specifically for a compound like Glu-selenocystathionine, different chromatographic methods can be utilized based on the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the speciation of selenium compounds due to its versatility and high resolving power. mdpi.comcore.ac.uk It can be coupled with various detectors, with ICP-MS being particularly powerful for sensitive and selenium-specific detection. rsc.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. While this compound is a polar molecule due to its amino acid composition, RP-HPLC can still be effectively used for its separation, often with modifications to the mobile phase. The use of a non-polar stationary phase, typically C18, allows for the retention of compounds based on their hydrophobic character. For polar analytes like selenoamino acids and small peptides, the mobile phase is usually highly aqueous.

In the analysis of related seleno-peptides, such as γ-glutamyl-Se-methylselenocysteine, RP-HPLC has been successfully applied. For instance, a method utilizing a C18 column with a mobile phase of 0.1% formic acid in a methanol-water mixture has been effective for the separation and identification of this compound in yeast-based selenium supplements when coupled with ICP-MS and electrospray tandem MS detection. rsc.org The conditions for such separations are meticulously optimized to achieve the desired resolution.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Seleno-Peptides

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of methanol and water with an acidic modifier (e.g., 0.1% formic acid)
Flow Rate Typically 0.5 - 1.0 mL/min
Detection Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS)

This table represents typical starting conditions for the analysis of seleno-peptides and would require optimization for this compound.

Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is particularly well-suited for the separation of amino acids, peptides, and other charged molecules. tandfonline.comsemanticscholar.org Since this compound is a peptide with ionizable amino and carboxyl groups, its net charge will depend on the pH of the mobile phase.

By selecting an appropriate ion-exchange resin (either cation or anion exchange) and controlling the pH and ionic strength of the mobile phase, this compound can be effectively separated from other charged and uncharged species in a sample. For instance, in the purification of glutathione (B108866), a related tripeptide, both strongly acidic cation exchange resins and weakly basic anion exchange resins have been utilized. google.comgoogle.com The elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. mdpi.com This technique is valuable for the separation of macromolecules like proteins and peptides. nih.gov For a tripeptide like this compound, SEC would be most useful for separating it from larger molecules, such as proteins, or smaller molecules, like individual amino acids, in a sample matrix.

The effective separation range of SEC for selenium-containing proteins has been shown to be suitable for molecules with relatively large molecular weights. mdpi.com For smaller peptides, high-resolution SEC columns are required to achieve adequate separation from other small molecules. This technique is often used as a preliminary clean-up step before further analysis by other chromatographic methods.

Table 2: Application of SEC in Selenium Speciation

ApplicationMolecular Weight RangeReference
Separation of Selenoproteins in ChivesTwo distinct molecular weight fractions mdpi.com
Fractionation of Selenium-Containing Proteins in SerumSeparation of albumin, glutathione peroxidase, and selenoprotein P nih.gov
Analysis of Soluble Selenium Compounds in FishSeparation of high and low molecular weight fractions rsc.org

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds like selenoamino acids and small peptides. core.ac.uk This technique involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the analyte of opposite charge. This effectively increases the hydrophobicity of the analyte, allowing for its retention on a reversed-phase column.

For the separation of various selenium compounds, including selenoamino acids, mixed ion-pair reagents have been used effectively. nih.gov This approach allows for the simultaneous separation of anionic, cationic, and neutral selenium species in a single chromatographic run. The choice of the ion-pairing reagent and its concentration are critical parameters that need to be optimized for the specific separation of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acids and peptides like this compound are not naturally volatile. Therefore, they must be chemically modified through a process called derivatization to increase their volatility before they can be analyzed by GC. sigmaaldrich.com

Derivatization typically involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives. Common derivatization reagents for amino acids include silylating agents. Following derivatization, the volatile analytes are separated in a heated column and can be detected by various detectors, including mass spectrometry (MS). GC-MS provides high sensitivity and structural information, which is valuable for the identification and quantification of the derivatized this compound. This method, while more complex due to the derivatization step, can offer excellent separation efficiency and sensitivity for the analysis of selenoamino acids.

Molecular-Specific Detection Methods

These methods provide crucial information about the molecular weight and structure of the analyte, enabling unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and identification of selenium compounds. semanticscholar.orgnih.gov ESI is a soft ionization technique that allows large, non-volatile molecules like this compound to be transferred into the gas phase as intact molecular ions with minimal fragmentation. semanticscholar.org

When coupled with HPLC (HPLC-ESI-MS), this technique can separate complex mixtures and provide the molecular weight of the eluting compounds. Further structural information is obtained using tandem mass spectrometry (MS/MS). In this process, a specific molecular ion of interest is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint that helps to elucidate the compound's structure. nih.gov

High-resolution mass analyzers such as Quadrupole Time-of-Flight (QTOF) and Orbitrap are frequently used for this purpose. nih.gov

QTOF-MS/MS offers high mass accuracy and resolution, enabling the determination of the elemental composition of both the parent ion and its fragments.

Orbitrap MS/MS provides exceptionally high resolution and mass accuracy (<5 ppm), which allows for confident identification of known and unknown selenium metabolites in complex samples like yeast extracts. nih.govnih.gov This high resolving power is essential to distinguish selenium-containing compounds from matrix interferences based on their characteristic isotopic pattern. nih.gov

Table 2: High-Resolution Mass Spectrometry Techniques for this compound Identification
TechniqueKey Advantages for SpeciationReference
ESI-MS/MSProvides structural information via characteristic fragmentation patterns. nih.gov
QTOF MS/MSHigh mass accuracy for determining elemental composition. iosrjournals.org
Orbitrap MS/MSUltra-high resolution and mass accuracy for confident identification in complex matrices. nih.govnih.gov

Radio-labeling with the gamma-emitting isotope 75Se (half-life: ~120 days) is a highly sensitive method for tracing the metabolic fate of selenium compounds in biological systems. nih.govradiacode.com In these studies, organisms, cells, or animals are exposed to a selenium source containing 75Se. nih.govspringernature.com The radioactive label allows for the tracking of selenium as it is absorbed, distributed, and transformed into various metabolites, including this compound. frontiersin.org

After a specific period, tissues or cells are harvested, and the selenium-containing compounds are extracted and separated using techniques like HPLC or gel electrophoresis. The fractions containing radioactivity are then identified. This method is exceptionally specific and sensitive for detecting selenoproteins and other metabolic intermediates, even at very low concentrations. nih.govspringernature.com It has been instrumental in demonstrating that various inorganic and organic selenocompounds are rapidly metabolized to a common intermediate used for selenoprotein synthesis. frontiersin.org

Sample Preparation and Extraction Techniques

The accurate analysis of this compound is highly dependent on the initial sample preparation and extraction procedures. The goal is to efficiently extract the target analyte from the sample matrix (e.g., yeast, plants, biological tissues) without altering its chemical form. nih.gov

Commonly employed techniques include:

Enzymatic Hydrolysis: For samples where selenium compounds are incorporated into proteins, enzymatic digestion is often necessary to release them. A combination of proteases (e.g., Proteinase K, pronase) is used to break down the protein structure and liberate selenoamino acids. mdpi.comresearchgate.net This method is generally mild and helps preserve the integrity of the selenium species.

Solvent Extraction: Aqueous solutions, often containing buffers or small amounts of organic solvents like methanol, are used to extract water-soluble selenium compounds from plant or yeast samples. nih.govtandfonline.com Sonication can be applied to enhance extraction efficiency and reduce extraction time. nih.govgoogle.com

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and pre-concentration of selenoamino acids from complex extracts. Different sorbents can be used to selectively retain and then elute the target compounds, thereby removing interfering matrix components. rsc.org

The choice of extraction method depends on the sample matrix and the specific selenium species being targeted. Validation of the extraction efficiency is crucial and is often performed by comparing the sum of the speciated selenium in the extract to the total selenium content of the original sample, as determined by a separate digestion and ICP-MS analysis. nih.gov

Challenges and Advancements in this compound Analysis

The accurate speciation and quantification of this compound present a significant analytical challenge due to its specific chemical properties and its presence in complex biological matrices. However, ongoing advancements in analytical methodologies are continually improving the ability to detect and measure this important selenium compound.

A primary challenge in the analysis of this compound lies in its separation from other structurally similar selenium compounds and matrix components. The complexity of biological samples necessitates sophisticated separation techniques to isolate the target analyte. nih.gov Hyphenated techniques, which couple a separation method with a sensitive detection system, are essential for reliable analysis. iosrjournals.org

Commonly Employed Analytical Techniques:

TechniquePrincipleAdvantages
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Versatile, with various column chemistries (e.g., reversed-phase, ion-exchange) for targeted separations. scientific.netresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Atomizes and ionizes the sample, allowing for elemental detection with high sensitivity.Provides element-specific detection, crucial for selenium speciation. spectroscopyonline.com
Electrospray Ionization Mass Spectrometry (ESI-MS) A soft ionization technique that allows for the analysis of intact molecules.Provides molecular weight information, aiding in compound identification. iosrjournals.org

The combination of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful tool for selenium speciation, offering both separation of different selenium species and their element-specific quantification. iosrjournals.orgnih.gov

Key Challenges in this compound Analysis:

Low Concentrations: this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

Matrix Effects: The complex nature of biological matrices (e.g., tissues, fluids) can interfere with the analytical signal, leading to inaccurate quantification.

Standard Availability: The lack of certified reference materials for this compound can hinder method development and validation.

Compound Stability: The stability of this compound during sample preparation and analysis is a critical factor that can affect the accuracy of the results.

Advancements in Analytical Methodologies:

Recent advancements in analytical instrumentation and methodologies are addressing many of the challenges associated with this compound analysis.

Improved Chromatographic Separation: The development of new HPLC column technologies and separation methods, such as hydrophilic interaction liquid chromatography (HILIC), provides enhanced resolution of polar compounds like this compound.

Enhanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) offer increased selectivity and sensitivity, facilitating the unambiguous identification and quantification of this compound, even in complex matrices.

Derivatization Strategies: Chemical derivatization can be employed to improve the chromatographic behavior and/or detection sensitivity of selenium compounds. rsc.orgresearchgate.netvanderbilt.edu This involves chemically modifying the analyte to make it more amenable to a particular analytical technique. For instance, derivatization can increase the volatility of the compound for gas chromatography analysis or introduce a chromophore for enhanced UV-Vis detection. rsc.orgresearchgate.net

Future Directions in Research:

The development of novel analytical methods continues to be a priority in the field of selenium research. Future advancements may include the use of advanced sample preparation techniques, such as solid-phase microextraction (SPME), and the application of multidimensional chromatography for enhanced separation of complex samples. iosrjournals.org These ongoing efforts are crucial for a more comprehensive understanding of the role of this compound and other selenium species in biological systems.

Biological Roles and Mechanisms

Role as a Metabolic Intermediate in Selenium Homeostasis

Gamma-glutamyl-selenocystathionine (Glu-selenocystathionine) is a key intermediate in the metabolic pathways of selenium, an essential trace element. Its role is integral to maintaining selenium homeostasis, the process by which organisms regulate the uptake, storage, and utilization of this element to meet physiological demands while avoiding toxicity.

In animals, dietary selenomethionine (B1662878) is converted through the trans-selenation pathway into selenocysteine (B57510), which is then incorporated into vital selenoproteins. nih.govresearchgate.net Selenocystathionine (B1218740) is a critical intermediate in this conversion process. nih.govmimedb.orgnih.govscispace.com The pathway involves the conversion of selenomethionine into selenocystathionine, which is subsequently cleaved by the enzyme cystathionine (B15957) gamma-lyase (CGL) to produce selenocysteine (Sec). nih.gov This selenocysteine is then converted into hydrogen selenide (B1212193) (H₂Se), the central precursor for the synthesis of all selenoproteins. researchgate.net These selenoproteins, such as glutathione (B108866) peroxidases and thioredoxin reductases, are essential for antioxidant defense, redox signaling, and maintaining cellular homeostasis. ontosight.aiscbt.comnih.gov

In plants, the metabolic landscape is different. Plants can synthesize a variety of non-protein selenoamino acids that animals cannot, including γ-glutamyl-selenocystathionine. cabidigitallibrary.org In many plant species, particularly selenium hyperaccumulators, selenocystathionine and its gamma-glutamyl derivative are significant components of the total selenium pool. cabidigitallibrary.orgmountainscholar.org It serves as an intermediate in the pathway that converts selenocysteine to selenomethionine, a process that is not a primary route in animals. mountainscholar.org The formation of this compound and other non-protein selenoamino acids helps regulate the flow of selenium, preventing the toxic accumulation of inorganic selenium or its unregulated incorporation into proteins. cabidigitallibrary.orgscispace.com

Contribution to Selenium Detoxification Mechanisms (e.g., in plants)

A primary biological role of this compound, especially in certain plants, is its involvement in selenium detoxification. Selenium, while essential in trace amounts, can be toxic at higher concentrations. Plants, particularly those that grow in seleniferous soils, have evolved sophisticated mechanisms to tolerate and manage high levels of selenium.

The synthesis of non-protein selenoamino acids is a principal detoxification strategy. cabidigitallibrary.orgau.dk Selenium hyperaccumulator plants can accumulate selenium to concentrations that are toxic to most other organisms. mountainscholar.orgoup.com They achieve this by sequestering selenium into specific organic compounds that are less reactive and are not incorporated into proteins, thus avoiding the synthesis of non-functional or toxic seleno-proteins. oup.comnih.gov

This compound and its precursor, selenocystathionine, are prominent among these detoxification compounds. scispace.com193.16.218 Studies have shown that in several selenium-accumulating plant species, such as those from the Astragalus and Stanleya genera, a significant fraction of the accumulated selenium is in the form of selenocystathionine or γ-glutamyl-selenocystathionine. mountainscholar.orgoup.comnih.gov By shunting selenium into these non-protein amino acids, plants prevent the misincorporation of selenocysteine or selenomethionine into essential proteins, which would otherwise impair their structure and function. oup.comucanr.edu This metabolic diversion is a key mechanism that underpins selenium tolerance and hyperaccumulation in these specialized plants. mountainscholar.orgscispace.com Additionally, these compounds can be further metabolized into volatile selenium forms, such as dimethylselenide (DMSe) and dimethyldiselenide (DMDSe), providing another route for detoxification through phytovolatilization. 193.16.218preprints.org

Implications for Selenium Cycling in Ecosystems

The biosynthesis and degradation of this compound in organisms play a significant role in the biogeochemical cycling of selenium. scbt.comresearchgate.net This cycle involves the transformation of selenium between its various inorganic and organic forms and its movement through the lithosphere, soil, water, atmosphere, and biosphere. researchgate.net

Plants and microorganisms are central drivers of selenium's ecological transformations. nih.govmdpi.com Plants absorb inorganic selenium (selenate and selenite) from the soil and convert it into organic forms, including selenoamino acids like selenocystathionine and its derivatives. ucanr.edumdpi.com This process, known as bio-assimilation, makes selenium available to organisms higher up the food chain, such as herbivores and, subsequently, carnivores. ucanr.edu The presence of compounds like this compound in plant tissues represents a significant pool of organic selenium that can be transferred through trophic levels.

When these plants and other organisms die and decompose, microorganisms mineralize the organic selenium compounds, returning them to the soil as inorganic forms. ucanr.edu Soil microbes are crucial in facilitating selenium transformations through processes like reduction, oxidation, methylation, and demethylation, which influence its bioavailability for plant uptake. nih.gov For instance, microbial activity can reduce selenate (B1209512) and selenite (B80905) to elemental selenium or convert them into organic forms that are more readily absorbed by plants. nih.gov The production of volatile selenium compounds by both plants and microbes, a process that can originate from the breakdown of intermediates like selenocystathionine, contributes to the atmospheric component of the selenium cycle. ucanr.edumdpi.com Therefore, the metabolic pathways involving this compound are a key link in the continuous cycling and distribution of selenium throughout various ecosystems. scbt.com

Comparative Biological Significance in Different Organisms (Plants, Microbes, Animals)

The biological importance and metabolic handling of this compound and its precursor, selenocystathionine, vary significantly across different kingdoms of life.

Plants: In the plant kingdom, especially in selenium accumulator and hyperaccumulator species, selenocystathionine and its γ-glutamyl derivative are major metabolic products. cabidigitallibrary.orgoup.comnih.gov Their primary significance lies in selenium tolerance and detoxification. mountainscholar.orgscispace.com Plants are unique in their ability to synthesize γ-glutamyl-selenocystathionine, which serves to sequester selenium in a non-toxic form, preventing its harmful incorporation into proteins. cabidigitallibrary.org This allows certain plants to thrive in high-selenium environments and represents a key ecological adaptation. mountainscholar.org

Animals: In contrast to plants, animals cannot synthesize γ-glutamyl-selenocystathionine. cabidigitallibrary.org For animals, selenocystathionine is not a detoxification product but a crucial, transient intermediate in the metabolic conversion of dietary selenomethionine to selenocysteine. nih.govresearchgate.net This pathway is essential for producing selenoproteins, which are vital for a wide range of physiological functions, including antioxidant defense and thyroid hormone metabolism. researchgate.netnih.gov The animal metabolic pathway is geared towards utilizing selenium for specific biological functions rather than detoxifying high environmental concentrations. nih.gov

Interactive Data Table: Comparative Role of Selenocystathionine Metabolism

Organism Group Primary Role of Selenocystathionine/Glu-selenocystathionine Key Metabolic Features Reference
Plants Selenium detoxification and tolerance Synthesize γ-glutamyl-selenocystathionine; accumulate high levels as non-protein amino acids to avoid toxicity. cabidigitallibrary.orgmountainscholar.orgscispace.com
Microbes Biogeochemical cycling Mediate transformation of inorganic and organic selenium in the environment (oxidation, reduction, methylation). ucanr.edunih.gov
Animals Intermediate in selenoprotein synthesis Convert selenomethionine to selenocysteine via selenocystathionine; cannot synthesize γ-glutamyl-selenocystathionine. nih.govresearchgate.netcabidigitallibrary.org

Q & A

Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s enzyme kinetics?

  • Answer : Standardize assay conditions (pH, temperature, substrate concentrations) and share detailed protocols via platforms like Protocols.io . Use reference materials (e.g., NIST-certified selenium standards) for calibration. Collaborative ring trials with blinded samples reduce inter-lab variability .

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